molecular formula C14H13N B14724046 2-(1-Phenylprop-1-en-2-yl)pyridine CAS No. 13673-46-6

2-(1-Phenylprop-1-en-2-yl)pyridine

Cat. No.: B14724046
CAS No.: 13673-46-6
M. Wt: 195.26 g/mol
InChI Key: UUZHEBYAHWZAMP-VAWYXSNFSA-N
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Description

2-(1-Phenylprop-1-en-2-yl)pyridine (CAS 13673-46-6) is an organic compound with the molecular formula C 14 H 13 N and a molecular weight of 195.26 g/mol [ 1 ]. This compound features a pyridine ring linked to a phenyl-substituted propenyl group, a structure classified as a substituted phenylpropenyl pyridine derivative [ 7 ]. Its defined stereochemistry is available as the 2-[(Z)-1-phenylprop-1-en-2-yl]pyridine isomer [ 2 ]. The primary research application of this compound is in the field of medicinal chemistry and drug discovery. It serves as a key chemical scaffold in the development of novel pharmaceutical agents. Specifically, it is identified in patent literature as a precursor or core structure for substituted phenylpropenyl pyridine derivatives with significant biological activity. These derivatives are investigated as potential antineoplastic (anti-cancer) agents and have shown promise as PD-1/PD-L1 inhibitors [ 7 ]. The PD-1/PD-L1 pathway is a critical immune checkpoint, and its inhibition is a major frontier in oncology for boosting the immune system's ability to fight cancer. More broadly, pyridine derivatives are of immense value in pharmaceutical research, demonstrating a wide spectrum of antiviral, antimicrobial, and anticancer activities [ 5 ]. The structure of this compound also makes it a valuable building block in organic synthesis . It can be utilized in metal-catalyzed cross-coupling reactions or as a precursor for synthesizing more complex molecules like Schiff bases, which have applications in materials science and as ligands in catalysis [ 6 ]. Researchers value this compound for its versatility as an intermediate in exploring new chemical spaces for therapeutic and material applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13673-46-6

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(E)-1-phenylprop-1-en-2-yl]pyridine

InChI

InChI=1S/C14H13N/c1-12(14-9-5-6-10-15-14)11-13-7-3-2-4-8-13/h2-11H,1H3/b12-11+

InChI Key

UUZHEBYAHWZAMP-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=CC=CC=N2

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 1 Phenylprop 1 En 2 Yl Pyridine and Its Structural Analogs

Direct Synthetic Routes to the Core Structure

Direct routes focus on constructing the pyridyl-alkene linkage from simpler building blocks, offering robust and often high-yielding methods for accessing the target structures.

Condensation reactions, particularly those involving carbonyl compounds, are a cornerstone for forming the carbon-carbon bonds necessary to create the alkene portion of the target molecule. acsgcipr.org These reactions typically involve the reaction of a pyridine (B92270) derivative bearing a methyl or methylene (B1212753) group adjacent to the ring with a suitable carbonyl compound.

The synthesis of pyridyl chalcones, which are structural precursors or analogs to 2-(1-Phenylprop-1-en-2-yl)pyridine, is often achieved through base-catalyzed Aldol-type condensation reactions. nih.govyoutube.com Chalcones are characterized by an α,β-unsaturated ketone system linking two aromatic rings. nih.govwpmucdn.com In the context of pyridyl chalcones, one of these rings is a pyridine moiety.

The general mechanism for the synthesis of a chalcone, such as 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one, begins with the deprotonation of the α-carbon of an acetophenone (B1666503) by a base (e.g., hydroxide) to form a reactive enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a pyridine-2-carboxaldehyde. The resulting aldol (B89426) addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of water) under the basic reaction conditions to yield the stable, conjugated α,β-unsaturated ketone system of the chalcone. gordon.edu The reactivity of the aldehyde and the stability of the enolate are key factors influencing the reaction's success. libretexts.org The presence of the pyridine ring can influence the electronic properties of the reacting aldehyde, and the reaction is a crucial method for forming C-C bonds. youtube.com

The Claisen-Schmidt condensation is a specific and highly useful variant of the aldol condensation, involving the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens, preventing self-condensation of the aldehyde. wikipedia.org The synthesis of pyridyl-alkene frameworks, such as those derived from the reaction between 2-acetylpyridine (B122185) (an enolizable ketone) and benzaldehyde (B42025) derivatives (aldehydes without α-hydrogens), is a classic application of this protocol. unib.ac.idnih.gov

Research has focused on optimizing these protocols by varying catalysts and solvents to improve reaction yields and efficiency. A study on the reaction between benzaldehyde derivatives and 2-acetylpyridine demonstrated that the choice of base and solvent significantly impacts the outcome. unib.ac.id The use of potassium hydroxide (B78521) (KOH) as a catalyst was found to be more effective than sodium hydroxide (NaOH), which is attributed to the greater nucleophilicity of the hydroxide ions in KOH. Furthermore, ethanol (B145695) proved to be a more effective solvent than methanol (B129727) in this specific reaction. unib.ac.id These findings highlight the importance of fine-tuning reaction conditions to maximize the yield of the desired pyridyl chalcone.

Table 1: Optimization of Claisen-Schmidt Condensation

Ketone ReactantAldehyde ReactantCatalystSolventYield (%)Reference
2-AcetylpyridineBenzaldehydeKOHEthanol60.47 unib.ac.id
2-AcetylpyridineBenzaldehydeNaOHEthanolNot specified unib.ac.id
2-AcetylpyridineBenzaldehydeKOHMethanolLower than ethanol unib.ac.id
CyclopentanoneBenzaldehydeNaOHSolvent-free99 nih.gov
AcetoneBenzaldehydeNaOHSolvent-free98 (bis-adduct) nih.gov

A more modern and direct approach to forming pyridyl-alkene structures involves the C-H activation and subsequent alkenylation of the pyridine ring, catalyzed by transition metals. This method avoids the need for pre-functionalized starting materials and offers high atom economy.

Ruthenium catalysts have emerged as powerful tools for the ortho-alkenylation of arenes that contain a directing group. researchgate.net In the case of N-heteroaryl arenes like pyridine, the nitrogen atom of the ring can act as a directing group, guiding the catalyst to activate a C-H bond at the ortho position. acs.orgnih.govnih.gov The catalyst [Ru(p-cymene)Cl₂]₂ is commonly employed for this transformation, reacting a pyridine derivative with an alkyne to install an alkenyl group directly onto the ring. acs.orgacs.org

The proposed mechanism involves the initial chelation of the ruthenium(II) catalyst to the nitrogen of the pyridine ring. This is followed by a cyclometalation step to form a five-membered ruthenacycle intermediate. This intermediate then coordinates with the alkyne, which subsequently undergoes migratory insertion to form a seven-membered ruthenacycle. A final reductive elimination or β-hydride elimination step regenerates the catalyst and releases the ortho-alkenylated pyridine product. acs.org This catalytic cycle allows for the efficient and selective formation of valuable alkenylated derivatives. acs.orgnih.govacs.org

In a significant advancement, the ruthenium-catalyzed ortho-alkenylation has been successfully adapted to mechanochemical conditions, specifically using ball-milling. acs.orgacs.org This solvent-free approach offers several advantages over traditional solution-based methods, including shorter reaction times, the elimination of bulk organic solvents, and operation at ambient temperature without external heating. acs.org

The mechanochemical method has demonstrated a broad substrate scope, tolerating a variety of functional groups on both the N-heteroaryl arene and the alkyne partner. acs.orgacs.org Arenes bearing directing groups such as imidazo[1,2-a]pyridine, pyrazole, and indazole react efficiently with various substituted alkynes. acs.org For example, the reaction of 2-phenylimidazo[1,2-a]pyridine (B181562) with aliphatic terminal alkynes yields the monoalkenylated product as the major component. acs.org The method's robustness is further demonstrated by its successful application on a gram scale. acs.org

Table 2: Substrate Scope for Mechanochemical Ru-Catalyzed Ortho-Alkenylation

N-Heteroaryl AreneAlkyneProduct YieldReference
2-Phenylimidazo[1,2-a]pyridine1-Phenyl-1-propyne85% (dialkenylated) acs.org
2-Phenylimidazo[1,2-a]pyridine1-Octyne65% (monoalkenylated) acs.org
1-Methyl-2-phenyl-1H-imidazole1-Phenyl-1-propyne82% (dialkenylated) acs.org
1H-PyrazoleDiphenylacetylene75% (dialkenylated) acs.org
1H-Indazole1-Phenyl-1-propyne78% (dialkenylated) acs.org

Transition-Metal-Catalyzed Alkenylation Strategies

Ruthenium-Catalyzed Ortho-Alkenylation of N-Heteroaryl Arenes with Alkynes
Elucidation of Regioselectivity and Scalability in Catalytic Processes

Catalytic processes for the synthesis of 2-alkenyl quinolines, structural analogs of this compound, have been a focus of research to understand and control regioselectivity and ensure scalability. A notable example is the cobalt(III)-catalyzed C-H dienylation of quinoline (B57606) N-oxides, which demonstrates excellent site selectivity at the C8 position. acs.org This high regioselectivity is crucial for creating specific isomers of complex molecules. The scalability of such processes is a key consideration for their practical application in industrial settings. While laboratory-scale syntheses may achieve high yields and selectivities, translating these to larger scales often presents challenges in maintaining reaction efficiency, managing thermal effects, and ensuring consistent product quality. Further research is often required to optimize reaction conditions, catalyst loading, and reactor design to achieve scalable and economically viable synthetic routes.

Copper-Catalyzed Ortho-Alkenylation of Quinoline N-Oxides with Alkynes

A significant advancement in the synthesis of 2-alkenyl quinolines involves the copper-catalyzed ortho-alkenylation of quinoline N-oxides with alkynes. rsc.orgrsc.org This method provides an efficient route to a variety of deoxygenated 2-alkenyl quinolines and demonstrates good functional group tolerance. rsc.orgrsc.org The reaction typically proceeds through the borylcupration of the alkyne, followed by the capture of the resulting alkenyl copper species by the quinoline N-oxide and subsequent deborylation. rsc.orgrsc.org

The use of unsymmetrical alkynes, such as aryl(alkyl)acetylenes, in the copper-catalyzed ortho-alkenylation of quinoline N-oxides has been shown to yield highly regio- and stereoselective products. rsc.orgrsc.org For instance, the reaction of quinoline N-oxide with p-fluorophenyl(methyl)acetylene in the presence of a copper catalyst results in the formation of 2-(1-(4-fluorophenyl)prop-1-en-1-yl)quinoline with excellent regioselectivity. rsc.org The proposed mechanism suggests that the copper-boryl species adds to the alkyne in a regioselective manner, with the aryl group positioning itself closer to the copper moiety, likely due to stabilizing effects. rsc.org This initial regioselective step dictates the final regiochemistry of the alkenylated product. The reaction often produces a mixture of E and Z isomers, with the ratio being influenced by the specific reaction conditions and substrates used. rsc.org

The efficiency of the copper-catalyzed ortho-alkenylation of quinoline N-oxides is significantly influenced by the choice of ligand and copper salt. Initial studies using CuCl and PPh₃ as the catalyst system demonstrated the feasibility of the reaction, though with moderate yields. rsc.org The selection of the ligand is critical, as it modulates the reactivity and stability of the copper catalyst. Different ligands can influence the electronic and steric environment around the copper center, thereby affecting the rate and selectivity of the catalytic cycle. Similarly, the choice of the copper precursor (e.g., CuCl) can impact the initiation of the catalytic process. Further optimization of the catalyst system, including screening various ligands and copper sources, is often necessary to enhance the reaction efficiency and yield for different substrates. rsc.org

Indirect Synthetic Pathways and Precursor-Based Transformations

Indirect methods involving the modification of pre-existing pyridine rings offer alternative routes to 2-substituted pyridines. These approaches often rely on the inherent reactivity of the pyridine scaffold, particularly when activated by an N-oxide group.

Approaches Utilizing Functionalized Pyridine Intermediates

The synthesis of 2-substituted pyridines can be effectively achieved through the use of functionalized pyridine intermediates. A common strategy involves the initial oxidation of pyridine to pyridine N-oxide, which activates the ring for subsequent reactions. acs.orgumich.edumdpi.com For example, nicotinic acid can be esterified and then oxidized with m-chloroperoxybenzoic acid (m-CPBA) to produce the corresponding pyridine N-oxide. mdpi.com This intermediate can then undergo nucleophilic substitution at the ortho-position. mdpi.com

Nucleophilic substitution reactions are fundamental to the functionalization of pyridine rings. Pyridines with leaving groups at the 2- and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at these positions, as it allows for the stabilization of the negatively charged intermediate. quora.com

Pyridine N-oxides are particularly effective substrates for nucleophilic attack. The N-oxide group enhances the electrophilicity of the C2 and C4 positions. acs.org A general one-pot procedure for the synthesis of 2-substituted pyridines involves the activation of pyridine-N-oxides with a phosphonium (B103445) salt, such as PyBroP, followed by the addition of a nucleophile. acs.org This method provides a mild alternative to traditional SNAr chemistry and is effective for a variety of nucleophiles and heterocyclic-N-oxides. acs.org

Another approach involves the directed ortho-metalation of pyridine N-oxides. The addition of a Grignard reagent like i-PrMgCl to a pyridine N-oxide at low temperatures can selectively generate an ortho-metalated species. This intermediate can then be trapped with various electrophiles to introduce a substituent at the 2-position. umich.edu

The table below summarizes the yield of 2-substituted pyridines from the reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride. umich.edu

R1RProductYield (%)
HBn2-Benzylpyridine91
HPh2-Phenylpyridine (B120327)85
HMe2-Methylpyridine78
Hp-MePh2-(4-Methylphenyl)pyridine88
Hp-MeOPh2-(4-Methoxyphenyl)pyridine82
HPhCC2-(Phenylethynyl)pyridine75
Hcy-propylCC2-(Cyclopropylethynyl)pyridine65
Hnaphthalen-2-yl2-(Naphthalen-2-yl)pyridine80
Hthiophen-2-yl2-(Thiophen-2-yl)pyridine72
Hiso-propyl2-Isopropylpyridine37
4-PhBn2-Benzyl-4-phenylpyridine86
4-BnOBn2-Benzyl-4-(benzyloxy)pyridine79
4-ClBn2-Benzyl-4-chloropyridine70

Data sourced from a study by Olsson and Almqvist et al. umich.edu

Strategic Transformations of Pre-functionalized Pyridine Derivatives

The synthesis of substituted pyridines, including analogs of this compound, can be efficiently achieved by modifying already existing pyridine rings. This approach leverages the known reactivity of functional groups on the pyridine core to introduce further complexity.

One prominent strategy involves the direct, position-selective C-H functionalization of pyridines, which has historically been a significant challenge in heterocyclic chemistry. chemrxiv.org Traditional methods often resulted in mixtures of regioisomers, necessitating the use of pre-functionalized materials like halopyridines. chemrxiv.org However, recent advancements have enabled more controlled functionalization. For instance, the use of a simple maleate-derived blocking group for pyridines allows for highly selective Minisci-type decarboxylative alkylation at the C-4 position. chemrxiv.org This method is operationally simple, scalable, and provides access to a variety of 4-alkylated pyridines from inexpensive starting materials. chemrxiv.org

Another powerful technique involves the activation of the pyridine ring. Pyridine N-oxides, for example, serve as versatile precursors. A novel solvent- and halide-free method utilizes pyridine N-oxides and dialkylcyanamides for the atom-economical synthesis of pyridine-2-yl substituted ureas. rsc.orgrsc.org This C-H functionalization is suitable for a wide range of pyridine N-oxides, including those with electron-donating or withdrawing groups. rsc.orgrsc.org

Furthermore, pyridines can be converted into heterocyclic phosphonium salts, which act as versatile handles for subsequent bond-forming reactions. acs.orgresearchgate.net This two-step sequence, involving the installation of a phosphonium group and its subsequent conversion, allows for the introduction of various functionalities (C-O, C-S, C-N, and C-C bonds) with high regioselectivity, often at the C4-position. acs.orgresearchgate.net This method is applicable to complex pyridine structures and provides access to derivatives that are difficult to synthesize using traditional approaches. acs.org

Transition-metal-catalyzed cross-coupling and cyclization procedures have also emerged as valuable tools for creating functionalized pyridine derivatives from pre-functionalized precursors. nih.gov A tandem SNAr/oxidation process under mild conditions offers a green chemical route to produce aryl pyridylsulfones, starting from materials like 2-chloropyridine. acs.org

Table 1: Selected Strategies for Functionalization of Pyridine Derivatives

StrategyPrecursor TypeKey Reagents/ConditionsOutcomeReference
Minisci-type AlkylationPyridine with blocking groupMaleic acid-derived blocking group, carboxylic acid alkyl donorsRegioselective C-4 alkylation chemrxiv.org
C-H FunctionalizationPyridine N-oxidesDialkylcyanamides, solvent- and halide-freePyridine-2-yl substituted ureas rsc.orgrsc.org
Phosphonium Salt FormationPyridinesTf2O, PPh3; then nucleophileC-4 functionalization (C-O, C-S, C-N, C-C bonds) acs.orgresearchgate.net
Tandem SNAr/Oxidation2-ChloropyridineThiophenol, Oxone/bleach2-Benzenesulfonylpyridine acs.org

De Novo Pyridine Ring Formation Approaches (e.g., Hantzsch-type syntheses)

Constructing the pyridine ring from acyclic (non-ring) components, known as de novo synthesis, is a cornerstone of pyridine chemistry. These methods, particularly multicomponent reactions, allow for the creation of highly substituted pyridines in a single step.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic and widely used multicomponent reaction. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine. wikipedia.org The driving force for this final oxidation step is the formation of the stable aromatic ring. wikipedia.org This reaction is exceptionally versatile, allowing for the synthesis of a vast array of substituted pyridines by varying the three initial components. illinois.edu

Numerous modifications and improvements to the classical Hantzsch synthesis have been developed to overcome drawbacks such as harsh conditions or long reaction times. wikipedia.org For instance, the Bohlmann-Rahtz pyridine synthesis is another versatile method that involves the reaction of enamines with ynones, leading to trisubstituted pyridines. beilstein-journals.orgnih.gov

Modern advancements have also led to the development of novel multicomponent reactions for pyridine synthesis. An environmentally friendly, solvent-free procedure has been developed for synthesizing polysubstituted pyridine derivatives from starting materials like 2,3-dihydroinden-1-one or cyclopentanone, offering excellent yields under mild conditions. tandfonline.com These methods highlight the power of building the pyridine core from simple, acyclic precursors to achieve structural diversity. illinois.edu

Table 2: Comparison of De Novo Pyridine Synthesis Methods

MethodComponentsKey FeaturesReference
Hantzsch Pyridine SynthesisAldehyde, 2x β-keto ester, ammonia sourceForms an intermediate dihydropyridine (B1217469); versatile for polysubstitution. wikipedia.orgorganic-chemistry.org
Bohlmann-Rahtz Pyridine SynthesisEnamine, ynoneProduces trisubstituted pyridines as single regioisomers. beilstein-journals.orgnih.gov
Solvent-Free MCRCyclic ketones (e.g., indanone), malononitrile, ammonium acetateEnvironmentally friendly, excellent yields, mild conditions. tandfonline.com

Advances in Green Chemistry Approaches for Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes for pyridine derivatives. researchgate.net

Development of Solvent-Free and Aqueous Media Reaction Systems

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents. benthamdirect.com To this end, solvent-free reaction conditions and the use of water as a reaction medium have been successfully applied to the synthesis of pyridine analogs.

Solvent-free, or solid-phase, reactions offer significant environmental benefits. Several Hantzsch-like multicomponent reactions have been adapted to proceed efficiently under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. conicet.gov.arresearchgate.net For example, Wells-Dawson heteropolyacids have been used as catalysts for the solvent-free synthesis of functionalized pyridines at 80 °C, achieving high yields. conicet.gov.ar Similarly, the C-H functionalization of pyridine N-oxides to form ureas has been demonstrated in a solvent- and halide-free process. rsc.orgrsc.org These methods not only reduce solvent waste but can also simplify product purification. rsc.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Hantzsch reaction has been shown to proceed effectively in aqueous media, sometimes using micelles to solubilize the reactants. wikipedia.orgorganic-chemistry.org For instance, a synthesis of 1,4-dihydropyridines catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation achieved a 96% yield in an aqueous sodium dodecyl sulfate (B86663) (SDS) solution. wikipedia.org Other multicomponent reactions for preparing polysubstituted pyridines have also been successfully conducted in water, using catalysts like tin(II) chloride dihydrate. researchgate.net

Rational Design of Catalytic Systems for Enhanced Sustainability

The development of efficient and recyclable catalysts is a key aspect of sustainable chemistry. nih.gov Catalysts can enable reactions under milder conditions, reduce energy consumption, and improve atom economy. benthamdirect.com

Ionic liquids (ILs) have emerged as promising green catalysts and solvents for pyridine synthesis. benthamdirect.com Their low volatility and tunable properties make them an environmentally friendly alternative to traditional solvents and catalysts. wikipedia.orgbenthamdirect.com ILs can enhance the efficiency, yield, and selectivity of pyridine synthesis and are often recyclable, which improves cost-effectiveness. benthamdirect.com

Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive because they can be easily separated from the reaction mixture and reused. organic-chemistry.org Examples used in pyridine synthesis include sulfonic acid anchored on silica (B1680970) gel and bifunctional palladium on carbon/montmorillonite K-10 clay, which have been used for one-pot Hantzsch reactions and subsequent aromatization. organic-chemistry.org Wells-Dawson heteropolyacids also serve as recyclable catalysts in solvent-free pyridine syntheses. conicet.gov.ar

Microwave-assisted synthesis is another technology that aligns with green chemistry principles. By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced from hours to minutes, leading to significant energy savings and often higher product yields. beilstein-journals.orgnih.govresearchgate.net

Table 3: Green Chemistry Approaches in Pyridine Synthesis

ApproachExample SystemKey AdvantagesReference
Solvent-Free SynthesisHantzsch-like reaction with Wells-Dawson heteropolyacid catalystReduces solvent waste, simplified workup, high yields. conicet.gov.ar
Aqueous Media SynthesisHantzsch reaction in aqueous micelles with ultrasonic irradiationUses a non-toxic, inexpensive solvent; can lead to rate acceleration. wikipedia.org
Ionic Liquid CatalysisUsed as catalyst and/or solvent in multicomponent reactionsRecyclable, non-volatile, tunable properties, milder conditions. benthamdirect.com
Heterogeneous CatalysisSulfonic acid on silica gel for Hantzsch reactionEasily separated and reused, reducing waste and cost. organic-chemistry.org
Microwave-Assisted SynthesisBohlmann-Rahtz and Hantzsch reactions in a flow reactorDrastically reduced reaction times, energy efficiency, high yields. beilstein-journals.orgnih.gov

Isomerism and Stereochemical Control in 2 1 Phenylprop 1 En 2 Yl Pyridine Systems

E/Z Isomerism of the Alkenyl Moiety

The presence of two different substituents on each carbon atom of the double bond in 2-(1-phenylprop-1-en-2-yl)pyridine results in E/Z isomerism. The E-isomer has the higher priority groups on opposite sides of the double bond, while the Z-isomer has them on the same side. According to Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group and the pyridine (B92270) ring are the higher priority groups on their respective carbons.

Strategies for Stereoselective Synthesis of E- and Z-Isomers

While specific methods for the stereoselective synthesis of this compound isomers are not extensively documented, general strategies for related vinylpyridine and vinylarene systems can be applied. These methods often exploit the steric and electronic effects of the substituents and the nature of the reaction intermediates.

One common approach involves the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction. The choice of the ylide (stabilized or non-stabilized) and the reaction conditions (solvent, temperature, presence of salts) can significantly influence the E/Z selectivity. Typically, non-stabilized ylides tend to favor the formation of the Z-isomer, while stabilized ylides predominantly yield the E-isomer.

Another powerful technique is the palladium-catalyzed cross-coupling reaction , such as the Suzuki, Heck, or Negishi reactions. For instance, the Suzuki coupling of a (propen-2-yl)boronic acid derivative with a 2-halopyridine in the presence of a palladium catalyst and a suitable base can afford the desired product. The stereochemistry of the resulting alkene is often dependent on the stereochemistry of the starting vinylboronic acid or vinyl halide.

Catalytic hydrogenation of the corresponding alkyne, 2-(1-phenylprop-1-yn-2-yl)pyridine, can also provide stereochemical control. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen, yielding the Z-isomer. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), proceed via an anti-addition mechanism to give the E-isomer.

The following table summarizes potential synthetic routes and their expected stereochemical outcomes for the synthesis of E- and Z-2-(1-phenylprop-1-en-2-yl)pyridine.

Reaction TypeReagentsExpected Major Isomer
Wittig Reaction (non-stabilized ylide)Benzyltriphenylphosphonium halide + 2-acetylpyridine (B122185)Z
Horner-Wadsworth-EmmonsDiethyl (phenylmethyl)phosphonate + 2-acetylpyridineE
Suzuki Coupling(Z)-1-phenylprop-1-en-2-ylboronic acid + 2-bromopyridineZ
Suzuki Coupling(E)-1-phenylprop-1-en-2-ylboronic acid + 2-bromopyridineE
Lindlar Hydrogenation2-(1-Phenylprop-1-yn-2-yl)pyridine, H₂, Lindlar's catalystZ
Dissolving Metal Reduction2-(1-Phenylprop-1-yn-2-yl)pyridine, Na, NH₃(l)E

Spectroscopic Differentiation and Quantitative Analysis of Isomeric Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the differentiation and quantification of E and Z isomers of this compound. The chemical shifts of the vinylic proton and the carbon atoms of the double bond are highly sensitive to the stereochemistry.

In ¹H NMR spectroscopy, the chemical shift of the vinylic proton is influenced by the anisotropic effect of the nearby aromatic rings. For many vinylarenes, the vinylic proton of the E-isomer resonates at a different frequency compared to the Z-isomer. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to unambiguously determine the stereochemistry. Irradiation of the methyl protons in the Z-isomer would result in an enhancement of the signal for the ortho-protons of the pyridine ring, an effect that would be absent or significantly weaker in the E-isomer.

¹³C NMR spectroscopy also provides valuable information. The chemical shifts of the carbon atoms in the double bond and the methyl group will differ between the two isomers due to steric compression effects. In the Z-isomer, the methyl group and the pyridine ring are on the same side, leading to greater steric hindrance and potentially a shielding effect on the involved carbon atoms, causing their signals to appear at a higher field (lower ppm) compared to the E-isomer.

Quantitative analysis of an isomeric mixture can be achieved by integrating the signals in the ¹H NMR spectrum that are unique to each isomer. The ratio of the integrals of these distinct peaks directly corresponds to the molar ratio of the isomers in the sample.

The table below illustrates the expected differences in spectroscopic data for the E and Z isomers.

Spectroscopic TechniqueParameterExpected Observation for Z-IsomerExpected Observation for E-Isomer
¹H NMRChemical Shift of Vinylic-HDistinct chemical shiftDistinct chemical shift
¹H NMR (NOE)Irradiation of -CH₃Enhancement of pyridine ortho-H signalsNo or weak enhancement of pyridine ortho-H signals
¹³C NMRChemical Shift of C=C carbonsShifted due to steric interactionsDifferent shifts compared to Z-isomer
¹³C NMRChemical Shift of -CH₃ carbonPotentially shielded (upfield shift)Less shielded (downfield shift)

Influence of Stereochemistry on Reaction Pathways and Electronic Properties

The stereochemistry of the alkenyl moiety in this compound has a profound impact on its reactivity and electronic properties. The spatial arrangement of the phenyl and pyridyl groups relative to each other influences the molecule's conformation and, consequently, the accessibility of the double bond and the nitrogen atom of the pyridine ring.

In reactions involving the double bond, such as electrophilic additions or cycloadditions, the stereochemistry can dictate the stereochemical outcome of the product. The approach of a reagent to the double bond may be sterically hindered by one of the aromatic rings, leading to diastereoselective transformations. For instance, the epoxidation of the double bond would likely occur from the less hindered face, and this face is different for the E and Z isomers.

The electronic properties are also isomer-dependent. The degree of conjugation between the phenyl ring, the double bond, and the pyridine ring affects the molecule's UV-Vis absorption spectrum and its photophysical properties. The planarity of the conjugated system is a key factor. The E-isomer may be able to adopt a more planar conformation, leading to a more extended π-system and a red-shift (longer wavelength) in its absorption maximum compared to the Z-isomer, where steric clash between the phenyl and pyridyl rings may force one of them out of the plane of the double bond. This difference in conjugation also affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Reactivity Profiles and Mechanistic Investigations of 2 1 Phenylprop 1 En 2 Yl Pyridine

Catalytic Transformations and Mechanistic Pathways

The pyridine (B92270) ring in 2-(1-phenylprop-1-en-2-yl)pyridine acts as an effective directing group, enabling regioselective functionalization of the ortho-C–H bonds of the phenyl ring through transition metal catalysis.

While the specific ortho-alkenylation of this compound is not extensively documented, the mechanisms can be understood by examining studies on the analogous and well-researched compound, 2-phenylpyridine (B120327).

Transition metal catalysts are pivotal in activating the typically inert C–H bond at the ortho-position of the phenyl ring in 2-arylpyridine systems.

Ruthenium(II) Catalysts: Ruthenium(II) complexes, particularly those of the type [RuCl₂(p-cymene)]₂, are highly effective for the ortho-alkenylation of 2-arylpyridines. researchgate.net The catalytic activity is predicated on the directing ability of the pyridine nitrogen atom. The nitrogen coordinates to the ruthenium center, positioning it in proximity to the ortho-C–H bond of the phenyl ring. This chelation assistance facilitates the C–H activation step via the formation of a five-membered cyclometalated intermediate, often referred to as a ruthenacycle. researchgate.net This intermediate is key to the high regioselectivity observed in these reactions. The formation of such ruthenacycles has been investigated using techniques like NMR and mass spectrometry, providing evidence for their role in the catalytic cycle. researchgate.net In some cases, the addition of ligands, such as 2-hydroxypyridine (B17775) derivatives, can enhance the catalytic activity of the Ru(II) catalyst. researchgate.net

Copper Catalysts: Copper catalysts, typically Cu(II) salts like copper(II) acetate (B1210297) (Cu(OAc)₂), play a significant role in C–H activation reactions. They can function either as the primary catalyst or as a co-catalyst/oxidant in conjunction with other metals like ruthenium or palladium. acs.org In copper-catalyzed reactions of 2-arylpyridines, the pyridine nitrogen also acts as a directing group. dntb.gov.uabeilstein-journals.org The mechanism often involves a concerted metalation-deprotonation (CMD) pathway where the copper catalyst interacts with the C-H bond. rsc.org Studies using mass spectrometry and DFT calculations on the C-H activation of 2-phenylpyridine by copper(II) carboxylates have shown that carboxylates derived from stronger acids can accelerate the C-H activation step by making the copper center more electrophilic. rsc.org In many ruthenium-catalyzed oxidative alkenylations, Cu(OAc)₂ is used as a stoichiometric oxidant to regenerate the active Ru(II) catalyst. acs.org

While specific pathways like borylcupration followed by deborylation represent a strategy for C-C bond formation, the direct ortho-alkenylation of 2-arylpyridines under ruthenium catalysis is more commonly proposed to follow a different mechanistic cycle.

A generally accepted catalytic cycle for the Ru(II)-catalyzed ortho-alkenylation of a 2-arylpyridine with an alkene is illustrated below:

Initial Coordination: The reaction initiates with the coordination of the pyridine nitrogen of the substrate to the Ru(II) catalyst.

Alkene Coordination and Insertion: The alkene then coordinates to the ruthenium center and subsequently inserts into the Ru-C bond of the ruthenacycle. This insertion step forms a seven-membered ruthenacycle.

Product Formation and Catalyst Regeneration: The final product is released through β-hydride elimination followed by reductive elimination. This process regenerates a Ru(II)-hydride species, which can then be re-oxidized by an oxidant (often Cu(OAc)₂) to regenerate the active Ru(II) catalyst for the next catalytic cycle.

The 1,1-disubstituted alkene moiety in this compound is susceptible to oxidative rearrangements. When conducted with chiral reagents, these transformations can proceed with high enantioselectivity.

Chiral hypervalent iodine(III) reagents have emerged as powerful tools for mediating enantioselective oxidative rearrangements of 1,1-disubstituted alkenes, providing a metal-free route to enantioenriched α-arylated ketones. nih.govcardiff.ac.ukcardiff.ac.uk These reagents are attractive due to their low toxicity and environmental footprint compared to traditional heavy metal oxidants. cardiff.ac.uk

The general transformation involves a 1,2-aryl migration. For a compound like this compound, this would involve the migration of the phenyl group. The stereochemical outcome of the reaction is controlled by the chiral environment created by the hypervalent iodine reagent. nih.govcardiff.ac.uk

A plausible mechanistic pathway involves the electrophilic addition of the chiral iodine(III) species to the alkene. This is followed by a reductive elimination of the aryliodonio group, which facilitates a 1,2-aryl migration to furnish the α-arylated ketone product with a newly formed stereocenter. nih.gov Reagents based on lactic acid derivatives have proven to be particularly effective in achieving high enantioselectivity in these rearrangements. beilstein-journals.org

The success of the enantioselective oxidative rearrangement is highly dependent on several factors that control the product distribution and the enantiomeric excess (ee).

Alkene Substrate Structure: The electronic nature of the substituents on the alkene plays a crucial role. Electron-rich 1,1-diarylalkenes tend to react faster. However, highly electron-rich systems can sometimes lead to side reactions, such as oxidation at other positions of the molecule. nih.gov

Chiral Hypervalent Iodine Reagent: The structure of the chiral iodine reagent is paramount. The chiral backbone of the reagent dictates the facial selectivity of the attack on the alkene and the stereochemical course of the rearrangement. Different chiral iodoarenes can lead to vastly different enantioselectivities, and in some cases, can even produce the opposite enantiomer of the product. nih.gov

Reaction Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity. Reactions are often performed at temperatures as low as -78 °C to maximize the energy difference between the diastereomeric transition states, leading to a higher ee. nih.gov

Solvent and Additives: The choice of solvent can influence both the reaction rate and the stereoselectivity. A mixture of solvents, such as dichloromethane (B109758) (CH₂Cl₂) and trifluoroethanol (TFE), is sometimes employed. cardiff.ac.uk The in-situ generation of the active hypervalent iodine species can be promoted by additives like p-toluenesulfonic acid (TsOH), which can lead to superior results compared to using pre-formed reagents. nih.gov The presence of a nucleophile, such as methanol (B129727), can also affect the reaction pathway and yield. nih.gov

The interplay of these factors is critical for optimizing the synthesis of enantioenriched α-arylated ketones via this methodology.

Interactive Data Table: Enantioselective Oxidative Rearrangement of 1,1-Diphenylalkenes

The following table summarizes the results for the enantioselective oxidative rearrangement of various 1,1-diphenylalkenes using a chiral hypervalent iodine reagent, illustrating the influence of the alkene substituent on the reaction outcome.

EntryAlkene Substituent (R)ProductYield (%)ee (%)
1H(R)-1,2-diphenylpropan-1-one8794
2Me(R)-1,2-diphenylbutan-1-one9196
3Et(R)-1,2-diphenylpentan-1-one8992
4n-Pr(R)-1,2-diphenylhexan-1-one9593
5i-Pr(R)-3-methyl-1,2-diphenylbutan-1-one8592

Data sourced from studies on analogous 1,1-diphenylalkene systems. nih.gov

Enantioselective Oxidative Rearrangements

Functional Group Interconversions and Derivatization Reactions

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the alkene double bond, and the phenyl group. This section details the reactivity at the pyridine nitrogen, transformations of the double bond, and reactions involving active methylene (B1212753) compounds on related structures.

Reactivity at the Pyridine Nitrogen Atom (e.g., N-oxidation, coordination)

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a primary site for electrophilic attack and coordination with metal ions.

N-oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. The formation of the N-oxide alters the electronic properties of the molecule, which can influence the reactivity of the other functional groups and provide a handle for further synthetic modifications.

Coordination: The pyridine nitrogen acts as a potent ligand, readily coordinating to a variety of metal centers to form coordination complexes. While specific studies on the coordination chemistry of this compound are not extensively detailed, the behavior of structurally similar pyridyl ligands is well-established. For instance, vinylpyridine derivatives are known to form stable complexes with transition metals, which have found applications in catalysis.

Chemical Transformations of the Alkene Double Bond

The exocyclic carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to a range of addition reactions.

Reaction TypeReagents/CatalystsExpected Product
Hydrogenation H₂, Pd/C or PtO₂2-(1-Phenylpropyl)pyridine
Halogenation Br₂, Cl₂Dihaloalkane derivative
Hydrohalogenation HBr, HClMonohaloalkane derivative
Oxidative Cleavage 1. O₃, 2. DMS or Zn/H₂O1-Phenyl-1-(pyridin-2-yl)ethan-1-one

Hydrogenation: The alkene can be saturated to form the corresponding alkane, 2-(1-phenylpropyl)pyridine, through catalytic hydrogenation. This reaction is typically carried out using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The conditions can often be tuned to selectively reduce the double bond without affecting the aromatic rings.

Halogenation and Hydrohalogenation: The double bond readily undergoes electrophilic addition with halogens (e.g., bromine, chlorine) and hydrohalic acids (e.g., hydrogen bromide, hydrogen chloride). The addition of hydrohalic acids is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.

Oxidative Cleavage: Treatment with strong oxidizing agents, such as ozone followed by a workup, can cleave the double bond. For example, ozonolysis followed by a reductive workup with dimethyl sulfide (B99878) (DMS) would be expected to yield 1-phenyl-1-(pyridin-2-yl)ethan-1-one.

Reactions Involving Active Methylene Compounds on Related Scaffolds

While specific examples involving this compound are not prevalent in the literature, the reactivity of analogous vinylpyridine systems suggests that the alkene can act as a Michael acceptor. This would allow for the conjugate addition of nucleophiles, such as active methylene compounds like malonic esters and β-ketoesters, in the presence of a base. This reaction would result in the formation of a new carbon-carbon bond at the carbon atom beta to the pyridine ring.

Exploration of Cycloaddition Reactions and Heterocycle Annulation Pathways

The conjugated system within this compound provides a framework for cycloaddition reactions, which are powerful tools for the synthesis of complex cyclic molecules.

Diels-Alder Reactions: The alkene moiety, activated by the electron-withdrawing pyridine ring, has the potential to act as a dienophile in [4+2] cycloaddition reactions with various dienes. This would lead to the formation of a six-membered ring fused to the pyridine substituent.

[3+2] Cycloadditions: The double bond can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, reaction with an azide (B81097) would form a triazoline ring, while reaction with a nitrile oxide would yield an isoxazoline. These reactions provide a direct route to five-membered heterocyclic systems.

Heterocycle Annulation: Annulation reactions, which involve the formation of a new ring fused to an existing one, are also plausible. Intramolecular cyclization reactions could be designed by first introducing a suitable functional group onto the pyridine or phenyl ring, which could then react with the alkene. Furthermore, studies on related 2-alkenylpyridines have shown their utility as precursors for the synthesis of indolizine (B1195054) derivatives and other fused nitrogen-containing heterocycles through various cyclization strategies.

Theoretical and Computational Studies of 2 1 Phenylprop 1 En 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. By employing functionals such as B3LYP with an appropriate basis set, it is possible to model the behavior of 2-(1-phenylprop-1-en-2-yl)pyridine with a high degree of accuracy.

Determination of Optimized Molecular Geometries and Potential Energy Surfaces

The initial step in a computational study involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the phenyl and pyridine (B92270) rings, as well as the propenyl linker. The potential energy surface, which maps the energy of the molecule as a function of its geometry, can reveal the most stable isomers and the energy barriers for conversion between them. Due to the double bond in the propenyl group, E and Z isomers would be expected, and their relative stabilities could be calculated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=C (propenyl) 1.34
C-C (phenyl-propenyl) 1.49
C-C (pyridyl-propenyl) 1.48
C-N (pyridine) 1.34
C-C-C (propenyl) 125.0
Phenyl-Propenyl 45.0
Pyridyl-Propenyl 30.0

Note: This data is hypothetical and for illustrative purposes only, as a specific study was not found.

Computational Vibrational Frequency Analysis (Simulated FT-IR and Raman Spectra)

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical infrared (IR) and Raman spectra. These simulated spectra can be compared with experimental data to validate the computational model. Key vibrational modes would include the C=C stretching of the alkene, C-N stretching in the pyridine ring, and various C-H bending and stretching modes of the aromatic rings.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenyl and propenyl groups, while the LUMO might be centered on the electron-deficient pyridine ring.

Derivation and Interpretation of Quantum Chemical Parameters

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Calculation of Global Reactivity Descriptors: Hardness, Softness, Electronegativity, and Electrophilicity Indices

Based on the HOMO and LUMO energies, the following parameters can be derived:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a high electrophilicity index would suggest that the molecule is a strong electrophile.

Table 2: Hypothetical Quantum Chemical Parameters for this compound

Parameter Value (eV)
EHOMO -6.5
ELUMO -1.2
Energy Gap (ΔE) 5.3
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65
Chemical Softness (S) 0.19
Electrophilicity Index (ω) 2.80

Note: This data is hypothetical and for illustrative purposes only, as a specific study was not found.

Identification of Local Reactive Sites (Nucleophilic and Electrophilic Regions)

To identify specific atoms or regions within the molecule that are most susceptible to attack, local reactivity descriptors are used. The Fukui function is a key descriptor for this purpose, indicating the change in electron density at a given point when an electron is added to or removed from the system. By analyzing the Fukui functions (f+ for nucleophilic attack and f- for electrophilic attack), one can pinpoint the most likely sites for chemical reactions. For this compound, the nitrogen atom in the pyridine ring would be a likely site for electrophilic attack, while certain carbon atoms in the phenyl ring and the propenyl chain could be susceptible to nucleophilic attack.

Advanced Computational Modeling Approaches (e.g., Molecular Dynamics Simulations for Conformational Space)

The conformational flexibility of a molecule is a critical determinant of its chemical and biological properties. For a molecule like this compound, which possesses multiple rotatable bonds, understanding its accessible conformations is key. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules over time, providing insights into their dynamic behavior.

In studies of structurally related compounds, such as stilbene (B7821643) derivatives, MD simulations have been instrumental. For instance, MD simulations are used to understand the photodynamics of cis-stilbene, mapping out the potential energy surface and identifying different conformational pathways following photoexcitation. acs.org These simulations can track the time evolution of electronic states and key geometric parameters, such as dihedral angles and interatomic distances, to characterize different isomers and transition states. acs.org For example, in the study of cis-stilbene, MD simulations have helped to delineate the pathways leading to trans-stilbene (B89595) or dihydrophenanthrene (DHP) formation. acs.org

Similarly, for 2,6-distyrylpyridine, a compound with a central pyridine ring flanked by two styryl groups, theoretical calculations have been used to analyze its conformational possibilities. researchgate.net Depending on the spatial arrangement of the double bonds, different stable conformations can exist. researchgate.net Computational methods like ab initio and Density Functional Theory (DFT) are employed to optimize the geometry of these conformers and determine their relative energies. researchgate.net Such studies provide a static picture of the stable conformations, which can be further explored in a dynamic context using MD simulations to understand their interchange and population distribution in different environments.

Computational Studies of Molecular Interactions with Biological Macromolecules (Focus on Chemical Mechanisms)

Understanding how a small molecule interacts with biological macromolecules, such as proteins, is fundamental in fields like drug discovery. Computational methods are invaluable for elucidating these interactions at a molecular level.

For pyridine-containing compounds, which are prevalent in many biologically active molecules, computational studies often focus on their interactions with protein kinases, enzymes that are crucial in cell signaling and are often targets for cancer therapy. nih.govacs.org These studies help in understanding the chemical mechanisms of inhibition and in the design of more potent and selective inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of potential drug candidates.

In the context of pyridine derivatives, molecular docking has been extensively applied. For example, in the study of novel pyridine–pyrazole hybrid derivatives, molecular docking was used to screen their binding against GlcN-6-P synthase, a target protein. nih.govresearchgate.net The results of these docking studies can reveal how the ligands fit into the active site of the protein and which parts of the molecule are crucial for binding. nih.govresearchgate.net Similarly, for pyridine-based compounds designed as PIM-1 kinase inhibitors, molecular docking validated their binding affinity and highlighted the key interactions within the active site. acs.org

For a compound like this compound, molecular docking could be used to predict its binding mode to various potential protein targets. The phenyl and pyridine rings could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, while the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor.

Beyond just predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a binding energy. This provides a quantitative measure of how strongly a ligand binds to a protein.

For pyridine-based kinase inhibitors, the prediction of binding energies is a crucial step in their development. For example, in the development of inhibitors for Erk kinase, thermodynamic integration MD simulations were used to calculate the relative binding free energy of different analogs. nih.gov These calculations can achieve good agreement with experimental values and help in prioritizing which compounds to synthesize and test. nih.gov

The analysis of the docked poses and MD trajectories reveals key intermolecular interactions that contribute to the binding energy. These interactions can include:

Hydrogen Bonds: The pyridine nitrogen is a common hydrogen bond acceptor. For example, in pyrazolopyridine-based kinase inhibitors, hydrogen bonding with hinge region residues of the kinase is a critical interaction. nih.gov

Hydrophobic Interactions: The phenyl and pyridine rings can form hydrophobic interactions with nonpolar residues in the active site.

π-π Stacking: The aromatic rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.

A study on novel pyridine heterocyclic hybrids identified compounds with significant tubulin polymerization inhibitory effects. nih.gov Molecular modeling studies confirmed that these compounds made essential binding interactions, which helped in predicting the structural requirements for their anticancer activity. nih.gov For this compound, one could hypothesize that the phenyl and pyridine rings would be involved in such crucial stacking and hydrophobic interactions within a target protein's binding site.

Data Tables

Table 1: Examples of Computational Methods Applied to Structurally Similar Compounds

Computational MethodApplicationStudied Compound ClassKey FindingsReference
Molecular Dynamics (MD) SimulationsConformational analysis and photodynamicsStilbene derivativesElucidation of photoisomerization pathways and excited-state dynamics. acs.org
Density Functional Theory (DFT)Conformational and structural analysis2,6-distyrylpyridineIdentification of stable conformers and their relative energies. researchgate.net
Molecular DockingInvestigation of ligand-protein binding modesPyridine–pyrazole hybridsPrediction of binding poses in the active site of GlcN-6-P synthase. nih.govresearchgate.net
Thermodynamic IntegrationCalculation of relative binding free energyErk kinase inhibitorsQuantitative prediction of binding affinity for different analogs. nih.gov

Table 2: Key Intermolecular Interactions Identified in Computational Studies of Pyridine Derivatives

Interaction TypeDescriptionExample from LiteratureReference
Hydrogen BondingThe pyridine nitrogen acts as a hydrogen bond acceptor.Interaction with hinge region residues in kinases. nih.gov
π-π StackingStacking of aromatic rings with protein residues like Phe, Tyr, Trp.Observed in the binding of inhibitors to various kinases. nih.gov
Hydrophobic InteractionsInteractions of nonpolar parts of the ligand with nonpolar protein residues.Important for the binding of pyrazolopyridine moieties in kinase inhibitors. nih.gov

Applications and Potential in Advanced Organic Chemistry and Material Science

Utilization as Ligands in Organometallic Chemistry and Homogeneous Catalysis

The pyridine (B92270) nitrogen atom in 2-(1-Phenylprop-1-en-2-yl)pyridine provides a key coordination site for metal ions, making it a candidate for designing advanced catalysts. While direct research on this specific compound is emerging, its potential can be understood by examining related pyridine-based ligand systems. The interplay between the pyridine ring and the phenylpropenyl substituent can be tailored to influence the electronic and steric properties of metal complexes, which is crucial for controlling catalytic activity and selectivity.

The design of metal complexes with pyridine-based ligands is a cornerstone of organometallic chemistry. The synthesis typically involves reacting the ligand with a suitable metal salt. For instance, sterically demanding pyridine-quinoline ligands, which share structural motifs with this compound, have been used to create copper(I) complexes for dye-sensitized solar cells. rsc.org The synthesis of these complexes is achieved through the Pfitzinger condensation reaction to create the ligand, followed by reaction with a copper(I) source. rsc.org

Similarly, ruthenium(II) complexes have been synthesized using 2-pyridin-2-yl-quinoline ligands, demonstrating the straightforward formation of organometallic structures with pyridine-containing chelators. nih.gov The reaction of iridium trichloride (B1173362) with the related 2-phenylpyridine (B120327) proceeds via cyclometallation to yield a chloride-bridged dimer, which can be converted to a tris(cyclometallated) iridium complex, a class of compounds valuable as organic light-emitting diodes (OLEDs). wikipedia.org These established synthetic routes provide a blueprint for the potential synthesis of metal complexes incorporating this compound.

Table 1: Examples of Metal Complex Synthesis with Pyridine-Based Ligands

Ligand TypeMetalSynthetic MethodResulting Complex Type
Pyridine-quinolineCopper(I)Reaction with Cu(I) sourceHomoleptic [Cu(N^N)2]+ complexes. rsc.org
2-Pyridin-2-yl-quinolineRuthenium(II)Reaction with [Ru(η⁶-cymene)Cl2]2[Ru(η⁶-cymene)(L)Cl]BF4 complexes. nih.gov
2-PhenylpyridineIridium(III)Cyclometallation with IrCl3Chloride-bridged dimer [Ir2Cl2(ppy)4]. wikipedia.org
Pyridine-imineNickel(II)Reaction with NiBr2Binuclear Nickel(II) complexes. researchgate.net

Pyridine-ligated metal complexes are pivotal in homogeneous catalysis, particularly for oligomerization and polymerization reactions. The steric and electronic properties of the ligand dictate the catalyst's activity and selectivity. For example, binuclear nickel(II) complexes bearing pyridine-imine ligands, when activated with ethylaluminum co-catalysts, effectively oligomerize ethylene (B1197577), primarily to 1-butene. researchgate.net The structure of the ligand, including substituents on the pyridine ring, influences both the catalytic activity and the distribution of the resulting oligomers. researchgate.net

Furthermore, novel nickel(II) complexes featuring a pyridine-chelated N-heterocyclic carbene (NHC) ligand have been developed for the synthesis of acrylates from ethylene and carbon dioxide. mdpi.com This demonstrates the potential for pyridine-containing ligands to facilitate complex C-C bond-forming reactions. The rigid structure imposed by the chelate effect in these bidentate ligands enhances the stability and catalytic performance of the metal center. mdpi.com Although specific studies on this compound in these reactions are not yet prevalent, its structure suggests it could be a valuable ligand for tuning the catalytic properties of metals like nickel and palladium in olefin polymerization and other coupling reactions.

The coordination chemistry of pyridine-based ligands is rich and varied, featuring multiple possible binding modes that influence the reactivity of the metal center. The this compound ligand can act as a monodentate ligand through its pyridine nitrogen. However, the presence of the propenyl group opens up possibilities for bidentate chelation, potentially involving the π-system of the double bond.

Studies on related systems, such as ruthenium complexes with 2-picolyl and 2-pyridyloxy ligands, reveal fascinating coordination behaviors like hemilability, where a chelating ligand can reversibly switch one of its donor atoms for another substrate molecule. nih.gov In some cases, a chelating group can transform into a bridging motif, creating paddle-wheel-like complexes. nih.gov The geometry of the resulting complexes is highly dependent on the ligand structure. Copper(I) complexes with pyridine-quinoline ligands, for example, adopt a distorted tetrahedral geometry. rsc.org The angle between the pyridine and quinoline (B57606) planes and the N-Cu-N bond angles are critical structural features determined by the ligand's bite angle and steric profile. rsc.org These principles of chelation and coordination are directly applicable to understanding the potential behavior of this compound in a metal's coordination sphere.

Strategic Building Blocks for the Construction of Complex Heterocyclic Systems

Beyond its role as a ligand, this compound and related structures are valuable building blocks in synthetic organic chemistry. numberanalytics.com The pyridine moiety is a core component of numerous natural products and pharmaceutical agents, and methods to incorporate it into more complex scaffolds are of high interest.

The synthesis of fused heterocyclic systems is a major focus of medicinal chemistry, and pyridine derivatives are key starting materials. Imidazo[1,2-a]pyridines, known for a wide range of biological activities, are frequently synthesized from 2-aminopyridine (B139424) precursors. mdpi.comresearchgate.net Various synthetic strategies, including transition-metal-catalyzed reactions, multi-component reactions like the Groebke–Blackburn–Bienaymé reaction, and cyclization reactions, are employed to construct this privileged scaffold. researchgate.netorganic-chemistry.org For instance, a copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org

Quinoline, another critical heterocyclic core, can also be synthesized from pyridine-containing building blocks. numberanalytics.comacs.org The Pfitzinger condensation reaction, for example, uses 2-acetyl-pyridine to produce 2-(pyridin-2-yl)quinoline (B8816189) derivatives. rsc.org Other methods involve the ruthenium-catalyzed cycloisomerization of N-vinyl amides derived from pyridines or manganese-catalyzed reactions of amino alcohols with ketones. organic-chemistry.org These established synthetic routes highlight how a molecule like this compound could be chemically modified and used as a precursor for elaborate fused heterocyclic systems such as quinolines and imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov

Table 2: Selected Synthetic Methods for Heterocycle Construction from Pyridine Precursors

Target HeterocyclePrecursor TypeMethodCatalyst/ReagentsReference
Imidazo[1,2-a]pyridines2-AminopyridinesGroebke–Blackburn–BienayméAldehydes, Isocyanides, Acid catalyst researchgate.net
Imidazo[1,2-a]pyridines2-AminopyridinesAerobic Oxidative CyclizationKetones, CuI, Air organic-chemistry.org
Imidazo[1,2-a]pyridines2-ChloropyridinesActivation/Cyclization2H-Azirines organic-chemistry.org
Quinoline Derivatives2-Acetyl-pyridinePfitzinger CondensationIsatin, KOH rsc.org
Quinoline DerivativesN-Vinyl AmidesCycloisomerizationRuthenium catalyst organic-chemistry.org
Quinoline DerivativesAryl AldehydesDecarboxylative CyclizationAnilines, Acrylic Acid, Copper catalyst organic-chemistry.org

The functionalization of the pyridine ring itself is a significant challenge in organic synthesis. Molecules like this compound serve as platforms for introducing further chemical diversity. The existing substituents can direct subsequent reactions or be modified to create new functionalities.

Methodologies for creating multi-functionalized pyridines are continually being developed. One innovative approach involves the remodeling of (aza)indole or benzofuran (B130515) skeletons to produce highly substituted 5-aminoaryl or 5-phenol pyridines. beilstein-journals.org This ring-cleavage strategy allows for the introduction of various electron-withdrawing groups, which is often challenging with traditional methods like the Hantzsch or Chichibabin pyridine syntheses. beilstein-journals.org Such modern synthetic techniques could potentially be adapted to modify the pyridine core of this compound, further expanding its utility as a versatile building block for novel nitrogen-containing heterocycles.

Development of Advanced Scaffolds for Chemical Probe Discovery

Chemical probes are indispensable small molecules for elucidating biological pathways and validating therapeutic targets. The development of novel molecular scaffolds that can be readily functionalized to create libraries of probe molecules is a critical endeavor in chemical biology. Although this compound has not been explicitly reported as a scaffold for chemical probe discovery, its structural components are present in various known biologically active molecules and fluorescent probes.

The 2-alkenylpyridine framework is a key structural motif in a variety of bioactive compounds and can serve as a versatile starting point for the synthesis of more complex molecules. The development of chemical probes often involves the strategic modification of a core scaffold to introduce reporter groups (e.g., fluorophores), reactive moieties for target engagement, and functionalities that modulate pharmacokinetic properties. For instance, styrylpyridine-based probes have been developed for imaging specific cellular components, such as the plasma membrane. rsc.org These probes often exhibit environmentally sensitive fluorescence, making them valuable for reporting on local changes in their microenvironment.

Furthermore, heterocyclic scaffolds, including those containing pyridine and imidazole (B134444) rings, are central to the design of a wide array of chemical probes. For example, imidazo[1,2-a]pyridine-based probes have been designed for the detection of reactive oxygen species like hydrogen peroxide in living cells. mdpi.com These probes often exploit the inherent photophysical properties of the core scaffold, which can be fine-tuned through chemical modification. The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones through domino reactions also highlights the utility of the pyridine core in generating molecular diversity for screening and probe development. rsc.org

Given these precedents, the this compound scaffold holds potential for the development of novel chemical probes. The phenyl and pyridine rings offer multiple sites for functionalization, allowing for the attachment of various chemical groups to modulate biological activity and reporting capabilities. The propenyl linker provides a degree of conformational flexibility and can also be a site for chemical modification. The development of synthetic routes to functionalized 2-alkenylpyridines would be the first step toward realizing this potential.

Exploration in Photophysical Applications and Materials Science (e.g., tunable fluorescence in analogous pyridyl systems)

The photophysical properties of molecules containing conjugated π-systems, such as styrylpyridines, are of significant interest for applications in materials science, including the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and smart materials. The fluorescence of these systems is often highly sensitive to their chemical environment and can be tuned by altering their molecular structure.

Research on analogous 2-styrylpyridine (B8765038) systems has demonstrated that their photophysical properties, including absorption and emission wavelengths, as well as fluorescence quantum yields, can be systematically modified. The introduction of electron-donating or electron-withdrawing substituents on either the phenyl or pyridine ring can significantly alter the intramolecular charge transfer (ICT) character of the molecule, leading to tunable emission colors across the visible spectrum. rsc.org This principle of "tunable fluorescence" is a cornerstone of modern materials science, enabling the design of materials with specific optical properties.

For example, studies on push-pull stilbazole-based chromophores, which are structurally related to this compound, have shown that their emission can be tuned from blue to red by varying the electronic nature of the substituents. rsc.org This solvatofluorochromism, where the emission color changes with solvent polarity, is a hallmark of molecules with significant ICT character.

The photophysical properties of a selection of analogous pyridyl systems are summarized in the table below, illustrating the tunability of their fluorescence.

Compound/SystemExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (ΦF)Key Features and Applications
Stilbazole Derivatives 350-450442-710VariableTunable full-color emission, potential for white-light emitting materials. rsc.orgresearchgate.net
Cycloplatinated(II) 2-Vinylpyridine Complexes ~400~550VariableLuminescent materials for OLEDs, emission from the vinylpyridine ligand. mdpi.com
Indolizine-Based Fluorophores 400-500462-580Up to 0.8Tunable emission through substituent effects, fluorescent pH sensors.

This table presents a summary of photophysical data for analogous pyridyl systems to illustrate the concept of tunable fluorescence. The data is compiled from various research sources and is intended for illustrative purposes.

The potential for photoisomerization in 2-styrylpyridine, the parent compound of this structural class, has also been studied theoretically. rsc.org This process, which involves the interconversion between cis and trans isomers upon light absorption, can influence the fluorescence properties and has implications for the development of photoswitchable materials.

In the context of this compound, the presence of the additional methyl group on the propenyl linker could influence its photophysical properties compared to unsubstituted 2-styrylpyridine. This substitution may affect the planarity of the molecule and the efficiency of photoisomerization, potentially leading to enhanced fluorescence quantum yields in certain environments. The exploration of its synthesis and detailed photophysical characterization would be a valuable contribution to the field of materials science, potentially leading to new fluorescent materials with tailored properties.

Q & A

Q. What are the common synthetic routes for 2-(1-Phenylprop-1-en-2-yl)pyridine, and what are their methodological advantages?

Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or multi-step organic transformations. For example:

  • Palladium-mediated equilibria enable stereoselective two-carbon ring expansion of allylic amines, as demonstrated in the synthesis of structurally similar pyrrolidine derivatives (51% yield) .
  • Suzuki-Miyaura coupling is advantageous for introducing aryl groups to the pyridine ring, leveraging boronic acid derivatives under mild conditions.
  • Grignard or organolithium reagents (e.g., phenyllithium) can react with halogenated pyridines to form C–C bonds, though steric hindrance may require optimized reaction temperatures .

Key considerations : Monitor reaction progress via TLC or GC-MS, and purify using column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer: A combination of techniques ensures accurate structural elucidation:

Method Application Example
NMR Assigning proton/carbon environments¹H/¹³C NMR to confirm vinyl and pyridine protons .
X-ray diffraction Resolving 3D molecular geometrySHELX for refinement and ORTEP-III for visualizing anisotropic displacement ellipsoids .
Mass spectrometry Verifying molecular weightHigh-resolution MS to confirm [M+H]⁺ or [M–H]⁻ peaks .
IR spectroscopy Identifying functional groupsC=C stretching (~1650 cm⁻¹) and pyridine ring vibrations .

For crystallography, use WinGX to process diffraction data and generate CIF reports .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer: While specific toxicity data may be limited (e.g., no acute/chronic toxicity reported ), general precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal services .
  • Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Answer: Discrepancies may arise from polymorphism, dynamic equilibria, or measurement artifacts. Methodological strategies include:

  • Complementary techniques : Pair X-ray data (SHELXL refinement ) with DFT calculations to validate bond lengths/angles.
  • Variable-temperature NMR : Detect conformational flexibility or tautomerism in solution .
  • High-resolution cryocrystallography : Reduce thermal motion artifacts in X-ray structures .
  • Synchrotron radiation : Enhance data resolution for low-quality crystals .

For example, unexpected byproducts in analogous syntheses were resolved via single-crystal XRD to confirm structural assignments .

Q. What experimental strategies can elucidate the electronic effects of substituents on the pyridine ring’s reactivity?

Answer: To study electronic modulation:

  • pH-dependent UV-Vis spectroscopy : Monitor absorption shifts under varying pH to assess protonation/deprotonation effects, as seen in pH-triggered pivots like 2-(2-hydroxyphenyl)pyridine derivatives .
  • Electrochemical analysis : Cyclic voltammetry to measure redox potentials and HOMO/LUMO levels.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites .

For steric effects, compare reaction kinetics of substituted derivatives in cross-coupling reactions .

Q. How can researchers design kinetic studies to investigate isomerization or tautomerism in this compound derivatives?

Answer:

  • Variable-temperature NMR : Track equilibrium shifts between isomers (e.g., Z/E configurations) by integrating peak areas at 25–80°C .
  • Stopped-flow spectroscopy : Resolve fast isomerization rates (ms–s timescale) under controlled pH or solvent conditions.
  • Isotopic labeling : Use deuterated solvents to study solvent effects on tautomer equilibria .
  • Theoretical kinetics : Combine Eyring plots with Arrhenius equations to calculate activation energies.

For example, palladium-promoted equilibria in allylic amines were analyzed via time-resolved NMR to optimize stereoselectivity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer: Common challenges include:

  • Low solubility : Screen solvents (e.g., DCM/hexane mixtures) and employ vapor diffusion techniques.
  • Disorder in crystal packing : Use SHELXL’s restraints (e.g., SIMU/DELU) to model anisotropic displacement .
  • Twinned crystals : Apply WinGX’s twin refinement tools or collect data from multiple crystals .

In one case, a structurally related pyrimidine derivative required repeated recrystallization from ethanol to obtain diffraction-quality crystals .

Q. How can researchers validate the purity of this compound for mechanistic studies?

Answer:

  • HPLC-MS : Use reverse-phase columns (C18) with UV/ELSD detection to quantify impurities.
  • Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values.
  • Melting point consistency : Compare observed values with literature data (e.g., ±2°C tolerance) .
  • NMR spiking : Add authentic samples to detect contaminants via peak splitting .

For trace metal analysis (e.g., residual palladium), employ ICP-MS after digestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.